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Compound of Interest

Compound Name: N,N-Diisopropylformamide

Cat. No.: B1346593 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate solvent is a critical decision that can significantly impact reaction outcomes. N,N-
Diisopropylformamide (DiPF), a polar aprotic solvent, presents a unique set of properties.

This guide provides a comparative analysis of DiPF against other commonly used solvents in

key organic reactions, supported by available experimental data and detailed protocols.

N,N-Diisopropylformamide (Chemical Formula: C₇H₁₅NO, CAS No: 2700-30-3) is a colorless

to light brown liquid with a high boiling point of 196 °C.[1] Its molecular structure, featuring

bulky isopropyl groups on the nitrogen atom, influences its physical and chemical properties,

distinguishing it from other N,N-dialkylformamides like N,N-Dimethylformamide (DMF).

Physicochemical Properties
A summary of the key physicochemical properties of N,N-Diisopropylformamide is presented

below. These properties are crucial in determining its suitability as a solvent for various reaction

types.
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Property Value

Molecular Weight 129.20 g/mol

Boiling Point 196 °C[1]

Melting Point 10-11 °C[1]

Density 0.89 g/mL at 25 °C[1]

Refractive Index 1.437 (at 20 °C)[1]

Solubility Slightly soluble in water[1]

Performance in Key Organic Reactions
The utility of a solvent is best assessed by its performance in chemical transformations. This

section compares the application of N,N-Diisopropylformamide with other solvents in several

important classes of organic reactions. Due to a scarcity of direct comparative studies involving

DiPF, this analysis draws upon data from various sources to provide a coherent overview.

Vilsmeier-Haack Reaction for the Synthesis of
Substituted Quinolines
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic

and heteroaromatic compounds. A key application of this reaction is the synthesis of

substituted quinolines, an important structural motif in medicinal chemistry.

A study on the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via a Vilsmeier-

Haack cyclization provides a basis for comparison. While this specific study does not use DiPF,

the general mechanism allows for a comparative discussion. The Vilsmeier reagent is typically

formed from a substituted formamide and phosphorus oxychloride (POCl₃).[2][3][4]

Comparative Data:

Direct quantitative comparison for the synthesis of substituted quinolines using DiPF versus

other formamides is not readily available in the literature. However, we can infer performance

based on the general understanding of the Vilsmeier-Haack reaction mechanism. The steric

bulk of the diisopropyl groups in DiPF might influence the formation rate and reactivity of the
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corresponding Vilsmeier reagent compared to the less hindered Vilsmeier reagent derived from

DMF. This could potentially lead to differences in reaction times and yields.

Solvent/Reagent Typical Yield
Reaction
Conditions

Reference

DMF/POCl₃ Good
N-arylacetamides,

POCl₃
[5]

DiPF/POCl₃ Data not available - -

Experimental Protocol: General Vilsmeier-Haack Reaction for Quinoline Synthesis

To a cooled (0 °C) solution of the respective N-arylacetamide in an appropriate solvent (e.g.,

Dichloromethane or the formamide itself), slowly add phosphorus oxychloride (POCl₃) with

stirring under an inert atmosphere.

Allow the reaction mixture to warm to room temperature and then heat to reflux for the

required time (monitoring by TLC).

After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

The mixture is then neutralized with a suitable base (e.g., sodium bicarbonate solution) until

the pH is alkaline.

The product is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography.[5]

Vilsmeier-Haack Reaction Mechanism
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Vilsmeier Reagent Formation
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Caption: General mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Peptide Synthesis
In solid-phase peptide synthesis (SPPS), polar aprotic solvents are crucial for swelling the resin

and dissolving the reagents. DMF is the most commonly used solvent in this application.[6][7]

[8] While specific data on DiPF in SPPS is limited, its properties suggest it could be a viable,

albeit potentially more sterically hindered, alternative.

Comparative Data:

Solvent Key Considerations

DMF
Excellent resin swelling and reagent solubility.[6]

[7][8]

NMP Often used as a less toxic alternative to DMF.[6]

DiPF
Potential for altered reaction kinetics due to

steric bulk.

Experimental Protocol: Standard Peptide Coupling (DIC/HOBt)
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Swell the resin in the chosen solvent (e.g., DMF).

Remove the N-terminal protecting group (e.g., Fmoc) using a suitable deprotection solution

(e.g., 20% piperidine in DMF).

Wash the resin thoroughly with the solvent.

Dissolve the protected amino acid and an activating agent (e.g., HOBt) in the solvent.

Add the coupling agent (e.g., DIC) to the amino acid solution.

Add the activated amino acid solution to the resin and agitate until the coupling is complete

(monitored by a colorimetric test like the ninhydrin test).

Wash the resin to remove excess reagents.[6]

Peptide Coupling Workflow
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Caption: A simplified workflow for a single amino acid coupling cycle in SPPS.

Heck Coupling Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an

unsaturated halide and an alkene. Polar aprotic solvents like DMF and N,N-Dimethylacetamide

(DMAc) are commonly employed.[9][10] The use of DiPF in Heck reactions is not widely
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reported, but its high boiling point could be advantageous for reactions requiring elevated

temperatures.

Comparative Data:

Solvent Typical Conditions

DMF Pd catalyst, base, elevated temperature.[9][10]

DMAc Similar conditions to DMF.[9]

DiPF
Potentially suitable for high-temperature

reactions.

Experimental Protocol: General Heck Coupling Reaction

To a reaction vessel, add the aryl or vinyl halide, the alkene, a palladium catalyst (e.g.,

Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., triethylamine).

Add the solvent (e.g., DMF or DiPF) and degas the mixture.

Heat the reaction mixture to the desired temperature under an inert atmosphere until the

reaction is complete (monitored by GC or TLC).

Cool the mixture, dilute with water, and extract the product with an organic solvent.

Wash, dry, and concentrate the organic phase.

Purify the product by chromatography.[9][10][11]

Heck Reaction Catalytic Cycle
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Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Conclusion
N,N-Diisopropylformamide is a high-boiling, polar aprotic solvent with potential applications in

a variety of organic reactions. While direct, quantitative comparisons with more common

solvents like DMF and NMP are limited in the scientific literature, its physicochemical properties

suggest it can be a viable alternative, particularly in high-temperature applications. The steric

hindrance provided by the isopropyl groups may influence reaction kinetics and selectivity, a

factor that warrants further investigation for specific synthetic targets. The experimental

protocols provided here for key reactions serve as a baseline for the development and

optimization of synthetic methodologies utilizing N,N-Diisopropylformamide. Further research

is needed to fully elucidate the comparative advantages and disadvantages of DiPF in a

broader range of chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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